An In-depth Technical Guide to 3-Azabicyclo[3.1.0]hexan-2-one: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 3-Azabicyclo[3.1.0]hexan-2-one: A Privileged Scaffold in Medicinal Chemistry
Abstract
The 3-azabicyclo[3.1.0]hexan-2-one core is a conformationally restricted, bicyclic lactam that has garnered significant attention in the field of medicinal chemistry. Its rigid framework serves as a valuable scaffold for the design of novel therapeutic agents, offering precise spatial orientation of functional groups. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 3-azabicyclo[3.1.0]hexan-2-one, with a focus on its role in drug discovery and development. Detailed experimental protocols and mechanistic insights are provided to aid researchers in the practical application of this versatile building block.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexan-2-one Scaffold
Saturated nitrogen-containing heterocycles are cornerstones of modern drug design, and among them, the 3-azabicyclo[3.1.0]hexane framework has emerged as a "privileged structure."[1] This distinction arises from its recurring presence in a variety of biologically active compounds. The fusion of a cyclopropane ring to a pyrrolidinone core imparts a high degree of rigidity, which is advantageous for several reasons:
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Conformational Constraint: The fixed three-dimensional structure reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
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Novel Chemical Space: The strained bicyclic system provides access to unique molecular geometries that are not readily accessible with more flexible scaffolds.
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Metabolic Stability: The compact and rigid nature of the core can enhance metabolic stability by shielding susceptible positions from enzymatic degradation.
The lactam functionality within the 3-azabicyclo[3.1.0]hexan-2-one structure provides a convenient handle for further chemical modification, allowing for the introduction of diverse substituents to modulate physicochemical properties and biological activity. This combination of a rigid core and synthetic tractability makes it a highly attractive starting point for the development of new chemical entities.
Fundamental Properties of 3-Azabicyclo[3.1.0]hexan-2-one
A thorough understanding of the fundamental physicochemical and spectroscopic properties of a scaffold is essential for its effective utilization in a research setting.
Chemical Structure and Nomenclature
The core structure of 3-azabicyclo[3.1.0]hexan-2-one is depicted below.
Caption: Chemical structure of 3-Azabicyclo[3.1.0]hexan-2-one.
Table 1: Chemical Identifiers for 3-Azabicyclo[3.1.0]hexan-2-one [2]
| Identifier | Value |
| IUPAC Name | 3-azabicyclo[3.1.0]hexan-2-one |
| CAS Number | 159911-00-9 |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol |
| InChI | InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7) |
| SMILES | C1C2C1C(=O)NC2 |
Physicochemical Properties
Experimental data for the unsubstituted 3-azabicyclo[3.1.0]hexan-2-one are not extensively reported. However, data for some of its derivatives provide insight into the general properties of this class of compounds. The parent compound is described as a solid at room temperature.[3]
Table 2: Physicochemical Properties of 3-Azabicyclo[3.1.0]hexan-2-one and Selected Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 3-Azabicyclo[3.1.0]hexan-2-one | C₅H₇NO | Not Reported | Not Reported | Soluble in chloroform, dichloromethane, DMSO[4] |
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one[5] | C₁₁H₁₁NO | 94-96 | Not Reported | Not Reported |
| 1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one[6] | C₁₉H₁₈ClNO | 74-76 | Not Reported | Not Reported |
| 3-(4-(Tert-butyl)phenyl)-1-(4-chlorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one[6] | C₂₂H₂₄ClNO | 119-121 | Not Reported | Not Reported |
Spectroscopic Data
Table 3: Illustrative Spectroscopic Data for 3-Azabicyclo[3.1.0]hexan-2-one Derivatives
| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |
| (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one[5] | 7.64 (s, 1H, NH), 7.42-7.15 (m, 5H, Ar-H), 3.61 (dd, 1H), 3.35 (d, 1H), 2.13 (m, 1H), 1.80 (m, 1H), 1.48 (dd, 1H) | 178.27 (C=O), 135.64, 128.22, 127.76, 126.44 (Ar-C), 42.75, 33.20, 22.15, 18.49 | 1684 (C=O) | Anal. Calcd. for C₁₁H₁₁NO |
| 1-benzoyl-3-tosyl-3-azabicyclo[3.1.0]hexan-2-one[7] | 7.90 (d, 2H), 7.82 (d, 2H), 7.68 (t, 1H), 7.52 (t, 2H), 7.37 (d, 2H), 4.14 (dd, 1H), 3.92 (d, 1H), 2.82 (m, 1H), 2.45 (s, 3H), 2.38 (dd, 1H), 1.63 (t, 1H) | Not Reported | Not Reported | HRMS (EI) [C₂₀H₁₉NO₄S]⁺ |
| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one[6] | 7.45–7.40 (m, 4H), 7.35–7.27 (m, 6H), 7.15–7.10 (m, 2H), 6.93–6.87 (m, 4H), 4.48 (p, 1H), 4.12 (q, 1H), 3.80 (s, 6H), 2.39–2.32 (m, 1H), 2.04 (dd, 1H), 1.51 (dd, 1H), 1.38 (dd, 1H), 1.34 (d, 3H), 1.30 (t, 1H), 1.27 (t, 1H), 1.17 (d, 3H) | Not Reported | 1680 (C=O) | HRMS (ESI) [C₂₀H₂₀ClNO₂ + Na]⁺ |
Synthesis of the 3-Azabicyclo[3.1.0]hexan-2-one Core
Several synthetic strategies have been developed to construct the 3-azabicyclo[3.1.0]hexan-2-one scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides
A versatile method for the synthesis of 3-azabicyclo[3.1.0]hexan-2-one derivatives involves the gold-catalyzed oxidative cyclopropanation of readily accessible N-allylynamides.[8] This reaction proceeds in moderate to high yields and tolerates a variety of functional groups.
Reaction Scheme:
Caption: Gold-catalyzed synthesis of 3-azabicyclo[3.1.0]hexan-2-one derivatives.
Mechanistic Insight: The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the nitrogen atom. The resulting intermediate undergoes a cyclopropanation reaction with the tethered alkene, facilitated by an external oxidant like pyridine N-oxide.
Experimental Protocol: Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation [8]
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To a solution of the N-allylynamide (0.2 mmol) in 1,2-dichloroethane (2 mL) is added IMesAuCl (5.9 mg, 0.01 mmol) and AgBF₄ (2.0 mg, 0.01 mmol).
-
The mixture is stirred at room temperature for 5 minutes.
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Pyridine N-oxide (28.5 mg, 0.3 mmol) is added, and the reaction is stirred at room temperature for the time required for the reaction to complete (monitored by TLC).
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Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ (5 mL) and extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexan-2-one derivative.
Copper-Free Sonogashira Coupling and Cyclization
A multi-step sequence involving a copper-free Sonogashira coupling followed by a 5-exo-dig cyclization provides an efficient route to 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones.[9]
Reaction Scheme:
Caption: Synthesis via copper-free Sonogashira coupling and cyclization.
Mechanistic Insight: The reaction begins with a palladium-catalyzed cross-coupling of the iodocyclopropane with a terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization where the amide nitrogen attacks the alkyne in a 5-exo-dig fashion to form the bicyclic product.
Experimental Protocol: Synthesis of 4-Methylene-3-azabicyclo[3.1.0]hexan-2-ones [9]
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A mixture of the N-substituted cis-2-iodocyclopropanecarboxamide (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv) in a suitable solvent such as triethylamine is stirred at room temperature under an inert atmosphere.
-
After completion of the Sonogashira coupling (monitored by TLC), the reaction mixture is worked up to isolate the alkynylated intermediate.
-
The intermediate is then dissolved in a suitable solvent, and a base (e.g., K₂CO₃) is added to promote the 5-exo-dig cyclization.
-
The reaction is stirred at room temperature or with gentle heating until the cyclization is complete.
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The reaction mixture is then quenched, extracted, and the crude product is purified by column chromatography.
Other Synthetic Approaches
Other notable methods for the synthesis of the 3-azabicyclo[3.1.0]hexan-2-one core include manganese(III)-induced oxidative intramolecular cyclization and base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts.[10]
Reactivity and Chemical Transformations
The strained bicyclic system and the lactam functionality of 3-azabicyclo[3.1.0]hexan-2-one govern its reactivity. The cyclopropane ring is susceptible to ring-opening reactions under certain conditions, providing a pathway to functionalized pyrrolidinone derivatives. The lactam nitrogen can be alkylated or acylated, and the carbonyl group can undergo reduction.
Applications in Drug Development
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a range of biologically active molecules, demonstrating its importance in medicinal chemistry.
Milnacipran: A Serotonin-Norepinephrine Reuptake Inhibitor
3-Azabicyclo[3.1.0]hexan-2-one derivatives are crucial intermediates in the synthesis of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and depression.[5][11] The rigid bicyclic core helps to position the key pharmacophoric elements for optimal interaction with the serotonin and norepinephrine transporters.
Conformationally Restricted GABA Analogues
The 3-azabicyclo[3.1.0]hexane scaffold has been employed to create conformationally restricted analogues of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter.[12][13] These analogues have shown potent and selective inhibition of the betaine/GABA transporter 1 (BGT1), highlighting the potential of this scaffold in developing novel therapeutics for neurological disorders.
Other Therapeutic Areas
Derivatives of 3-azabicyclo[3.1.0]hexan-2-one have also been investigated for a variety of other therapeutic applications, including:
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Non-narcotic analgesic agents [4]
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Dual inhibitors of TYK2 and JAK1 for the treatment of autoimmune diseases [14]
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Potential antitumor agents [10]
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Hepatitis C virus (HCV) protease inhibitors [15]
Safety and Handling
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Hazards: May be harmful if swallowed. May cause skin, eye, and respiratory irritation.[3]
It is imperative to consult the specific Safety Data Sheet (SDS) for any particular derivative of 3-azabicyclo[3.1.0]hexan-2-one before use.
Conclusion
The 3-azabicyclo[3.1.0]hexan-2-one scaffold represents a powerful tool in the arsenal of medicinal chemists. Its inherent rigidity, synthetic accessibility, and presence in several biologically active molecules underscore its status as a privileged structure. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, with the aim of facilitating its use in the design and discovery of next-generation therapeutics. Further exploration of this versatile scaffold is poised to yield novel drug candidates with improved efficacy and selectivity.
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